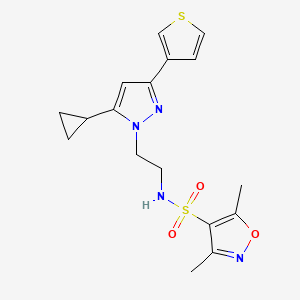

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives involves the reaction of precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate with active methylene compounds to produce pyran, pyridine, and pyridazine derivatives. This process also includes the formation of pyrazole and oxazole derivatives through the reactivity of the precursor hydrazone towards hydrazine derivatives. The synthesis methodology aims at introducing sulfonamido groups into various heterocyclic compounds to evaluate their antibacterial activity, with some compounds showing high activities (Azab, Youssef, & El‐Bordany, 2013).

Molecular Structure Analysis

The molecular structures of synthesized sulfonamide derivatives are characterized using various spectroscopic techniques. For instance, the structural determination of sulfonamide-derived ligands and their transition metal complexes was achieved through physical, spectral, and analytical data. X-ray diffraction methods further confirmed the geometries of these compounds, suggesting an octahedral geometry for the metal complexes. These structural analyses are crucial for understanding the chemical nature and potential reactivity of these sulfonamide derivatives (Chohan & Shad, 2011).

Chemical Reactions and Properties

Sulfonamide derivatives undergo various chemical reactions, including cycloadditions and nucleophilic substitutions, to form complex heterocyclic structures. The reactivity of these compounds is influenced by their functional groups, leading to the formation of novel heterocyclic compounds with potential biological activities. For example, the reaction of vinyl sulfonyl fluorides with ethyl diazoacetate or azides demonstrates the versatility of sulfonamide derivatives in synthesizing pyrazole or triazole scaffolds via SO2 elimination, showcasing their reactive properties (Kumara Swamy, Sandeep, Sanjeeva Kumar, & Qureshi, 2022).

Applications De Recherche Scientifique

Antibacterial and Antimicrobial Applications

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been aimed at creating new antibacterial agents. These compounds have shown significant antibacterial activity, suggesting their potential as therapeutic agents against bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Another study highlighted the synthesis of sulfonamide derivatives with potential antimicrobial activities. The research indicated that several derivatives exhibited activity surpassing that of reference drugs, emphasizing their importance in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

Anticancer Applications

- Research into sulfonamide derivatives has also extended into the anticancer domain, with several compounds being evaluated for their antiproliferative activities against various cancer cell lines. Some derivatives have shown promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs, indicating their potential as cancer therapeutic agents (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

Mécanisme D'action

Target of Action

The compound contains a thiophene moiety, which is a common structural component in many biologically active compounds . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical Pathways

Thiophene derivatives can affect a variety of biochemical pathways depending on their specific targets .

Result of Action

Based on the biological activities of other thiophene derivatives, it could potentially have a range of effects .

Propriétés

IUPAC Name |

N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3S2/c1-11-17(12(2)24-20-11)26(22,23)18-6-7-21-16(13-3-4-13)9-15(19-21)14-5-8-25-10-14/h5,8-10,13,18H,3-4,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFWTJIGYBIFPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C(=CC(=N2)C3=CSC=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[(6-methylpyridin-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2497035.png)

![(E)-5-phenyl-3-((pyridin-3-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2497040.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2497041.png)

![2-[2-(4-Methylphenoxymethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2497044.png)

![(2-Fluorophenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2497045.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2497046.png)

![1-[5-(2-amino-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B2497051.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenoxyacetamide](/img/structure/B2497053.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2497055.png)